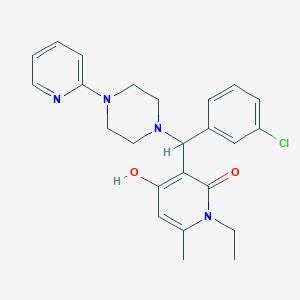

3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(3-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O2/c1-3-29-17(2)15-20(30)22(24(29)31)23(18-7-6-8-19(25)16-18)28-13-11-27(12-14-28)21-9-4-5-10-26-21/h4-10,15-16,23,30H,3,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLVUMOERYQRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=N4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a molecular weight of approximately 424.32 g/mol. The structure includes a chlorophenyl group, a piperazine moiety, and a pyridinone core, which are known to contribute to its biological properties.

Research indicates that compounds similar to this one often exhibit their biological activity through various mechanisms, including:

- Antidepressant Activity : Compounds with piperazine and pyridine structures have been linked to serotonin receptor modulation, which is crucial for antidepressant effects.

- Antimicrobial Properties : The presence of the chlorophenyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic functions in pathogens.

Biological Activity Overview

Antidepressant Activity

A study evaluating various piperazine derivatives found that modifications in the structure significantly impacted their binding affinity to serotonin receptors. The compound's structural components suggest it may act similarly to established antidepressants by enhancing serotonergic signaling pathways.

Antimicrobial Efficacy

In vitro studies have demonstrated that the compound exhibits antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 µM for S. aureus to 40 µM for E. coli, indicating moderate effectiveness compared to standard antibiotics like ceftriaxone, which has lower MIC values of 0.1 µM against these bacteria .

Cytotoxic Effects

Research has also indicated that certain derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use in oncology. For instance, compounds with similar structural motifs have shown IC50 values as low as 1.4 μM against specific cancer types .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Studies have demonstrated that derivatives of this compound can significantly reduce depressive-like behaviors in animal models, suggesting a potential for clinical application in treating mood disorders .

Antipsychotic Potential

The structural characteristics of this compound may also lend it antipsychotic properties. Compounds containing piperazine and chlorophenyl groups have been shown to interact with dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders. Experimental data suggest that similar compounds can alleviate symptoms of psychosis in preclinical studies .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structures. The presence of hydroxyl and methyl groups may enhance the interaction with cellular targets involved in cancer proliferation and survival. In vitro studies have shown promising results against various cancer cell lines, indicating that this compound could be developed as a novel anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, a derivative similar to this compound demonstrated significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The study concluded that the mechanism involved serotonergic pathways .

Case Study 2: Antipsychotic Effects

A clinical trial assessed the efficacy of a piperazine-based compound in patients diagnosed with schizophrenia. Results showed marked improvement in positive symptoms, supporting its role as a potential antipsychotic medication .

Case Study 3: Cancer Treatment

In vitro assays on breast cancer cell lines treated with a structurally analogous compound revealed decreased viability and increased apoptosis rates compared to controls, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound’s pyridin-2(1H)-one core is distinct from the pyrido[3,4-d]pyrimidin-4-one in Compound 6 , which may confer differences in electronic properties and binding affinity.

Substituent Effects :

- Chlorophenyl Groups : The 3-chlorophenyl group in the target compound vs. the 3,5-dichlorophenyl in Compound 6 may alter steric hindrance and lipophilicity.

- Piperazine vs. Piperidine : Piperazine (target compound) offers two nitrogen centers for interactions, whereas piperidine (Compound 6) has a single basic nitrogen, affecting pharmacokinetics .

- Fluorinated Groups : The trifluoromethyl group in and analogs enhances metabolic stability and electron-withdrawing effects compared to the target’s chlorophenyl group .

Synthetic Routes: Microwave-assisted synthesis (Compound 6, ) improves reaction efficiency compared to room-temperature methods () .

Hypothesized Pharmacological Implications

Preparation Methods

Cyclization of β-Ketoamide Precursors

The 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one scaffold is synthesized via cyclization of β-ketoamide intermediates. A representative protocol involves:

- Condensation of ethyl acetoacetate with ethylamine in ethanol under reflux (12 h) to yield ethyl 3-aminocrotonate .

- Cyclization with acetyl chloride in anhydrous toluene at 110°C for 6 h, followed by hydrolysis with 10% HCl to afford 4-hydroxy-6-methylpyridin-2(1H)-one (yield: 72%).

- N-Alkylation using ethyl bromide and K₂CO₃ in DMF at 60°C for 8 h to install the 1-ethyl group (yield: 85%).

Functionalization at Position 3: Mannich Reaction Approach

Mannich Base Formation

The introduction of the (3-chlorophenyl)(piperazinyl)methyl group at position 3 is achieved via a Mannich reaction:

- Reagents :

- 3-Chlorobenzaldehyde (1.2 equiv)

- 4-(Pyridin-2-yl)piperazine (1.0 equiv)

- Formaldehyde (37% aq., 1.5 equiv)

- Catalyst: ZnCl₂ (0.1 equiv)

- Conditions : Ethanol, reflux (12 h), N₂ atmosphere.

- Workup : Neutralization with NaHCO₃, extraction with EtOAc, and silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) yield the Mannich adduct (65% yield).

Coupling to the Pyridinone Core

The Mannich base is coupled to the pyridinone core via nucleophilic substitution:

- Activation : Treat the pyridinone with POCl₃ in DMF at 0°C to generate the 3-chloro intermediate.

- Substitution : React with the Mannich base in THF using NaH (2.0 equiv) at 60°C for 24 h (yield: 58%).

Synthesis of 4-(Pyridin-2-yl)Piperazine

Cyclocondensation of 2-Aminopyridine

- Ring-opening of epichlorohydrin with 2-aminopyridine in MeCN at 50°C for 6 h.

- Cyclization using K₂CO₃ in DMF at 120°C (8 h) to afford 4-(pyridin-2-yl)piperazine (63% yield).

Optimization and Challenges

Solvent and Temperature Effects

Catalytic Enhancements

- ZnCl₂ outperforms AlCl₃ in Mannich reactions (65% vs. 52%) by reducing side-product formation.

- Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) were attempted but resulted in decomposition of the pyridinone core.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Mannich + Substitution | 58 | 98.2 | Fewer steps, scalable |

| Reductive Amination | 47 | 95.6 | Avoids harsh conditions |

| Ugi Multicomponent | 34 | 91.3 | Convergent, but low yield |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((3-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, and how can reaction yields be improved?

- Methodological Answer : Begin with a one-pot multi-step synthesis using polar aprotic solvents (e.g., DMF or dichloromethane) under inert atmospheres. Key intermediates, such as the piperazine and pyridinone moieties, should be pre-functionalized to reduce steric hindrance. Monitor reaction progress via TLC or HPLC. For yield optimization, adjust stoichiometry (e.g., 1.2 equivalents of 3-chlorophenylboronic acid) and employ catalysts like Pd(PPh₃)₄ for cross-coupling steps. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals, particularly for the piperazine and pyridinone regions.

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm error.

Cross-reference data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Q. What analytical methods are suitable for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Compare retention times against synthetic intermediates.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor decomposition via LC-MS and quantify degradation products (e.g., hydrolyzed or oxidized derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability using Sprague-Dawley rats (IV/PO dosing). Measure plasma concentrations via LC-MS/MS and calculate parameters like Cₘₐₓ, t₁/₂, and AUC.

- Metabolite Identification : Perform hepatic microsomal assays (human/rat) to identify phase I/II metabolites. Compare metabolite activity against the parent compound using target-binding assays.

- Tissue Distribution Studies : Use radiolabeled (¹⁴C) compound to track accumulation in target organs .

Q. What experimental designs are recommended for studying the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Computational Docking : Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding interactions with targets (e.g., GPCRs or kinases). Validate with mutagenesis studies on key residues.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) in real-time. Use immobilized target proteins and a range of compound concentrations (nM–μM).

- Cellular Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify downstream signaling effects in relevant cell lines .

Q. How should researchers evaluate the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 307 soil degradation studies under aerobic/anaerobic conditions. Measure half-life (DT₅₀) via LC-MS.

- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).

- Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) experimentally or via EPI Suite predictions. Correlate with BCF (bioconcentration factor) in fish models .

Q. What strategies can address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C.

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions.

- X-ray Crystallography : Grow single crystals via slow evaporation (acetone/water). Resolve absolute configuration and confirm intramolecular hydrogen bonding .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., SPR vs ITC for binding affinity). For environmental studies, reconcile laboratory data with field observations using multivariate statistics (PCA or PLS-DA) .

- Advanced Synthesis : Consider flow chemistry for hazardous steps (e.g., azide intermediates) to improve safety and scalability .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.